2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
“2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound . It is used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties .
Synthesis Analysis
Imidazoles can be synthesized through various methods . One such method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The C-4 position can be substituted by an ester moiety and the reaction conditions are also tolerant to arylhalides and heterocycles .Scientific Research Applications
Imidazole Derivatives as Gastric Secretion Stimulants
Imidazole derivatives such as 2-(5-methyl-4-imidazolyl)-ethylamine have been studied for their stimulant activity on gastric secretion in animals and humans. These compounds show similar effects to histamine, suggesting their potential as alternatives to common gastric secretory stimulants in clinical tests (Bertaccini & Impicciatore, 1974).
Treatment of Ethylene Glycol Poisoning
The imidazole derivative fomepizole demonstrates effectiveness in treating ethylene glycol toxicity by inhibiting alcohol dehydrogenase, highlighting the therapeutic applications of imidazole compounds in toxicology (Boyer et al., 2001).
Thromboxane Synthetase Inhibition
Imidazole derivatives like UK-37 248 serve as thromboxane synthetase inhibitors, reducing thromboxane B2 formation and potentially offering benefits over aspirin as antithrombotic agents by altering the balance between pro-aggregatory and anti-aggregatory prostaglandins (Vermylen et al., 1981).
Carcinogenicity Studies
Research on imidazole-related compounds extends to toxicology, where derivatives like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole are studied for their carcinogenic potential, particularly in the context of dietary exposure and disease correlation (Manabe et al., 1987).
Chemotherapy Enhancement
Imidazole-4-carboxamide derivatives are investigated for their ability to enhance the efficacy of chemotherapy agents in treating malignant tumors, reflecting the compound's potential in cancer therapy optimization (Ikeda et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-8-4(2)6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRXGTYXXJTMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |
CAS RN |
84255-25-4 | |
Record name | 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84255-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.